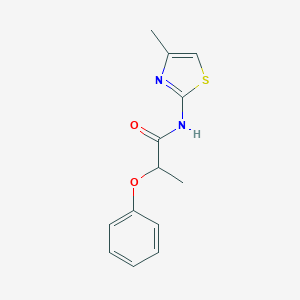
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide (MTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPA is a thiazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is not well understood, but it is believed to act as a chelating agent due to the presence of the thiazole ring and the phenoxy group. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been shown to form stable complexes with different metal ions, which may explain its potential applications in catalysis and biological systems.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been shown to have different biochemical and physiological effects. It has been reported to have antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has also been shown to have antibacterial and antifungal activities, which may be attributed to its ability to chelate metal ions.
实验室实验的优点和局限性
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has several advantages for lab experiments, including its ease of synthesis and availability. It is also stable and can be stored for long periods without degradation. However, N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has some limitations, including its low solubility in water, which may limit its use in biological systems.
未来方向
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide. One possible direction is the synthesis of new metal complexes using N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide as a ligand and their characterization and evaluation for catalytic and biological applications. Another direction is the synthesis of new derivatives of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide with improved solubility and biological activity. The use of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide in the development of new drugs for the treatment of different diseases is also a promising direction for future research.
Conclusion:
In conclusion, N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is a thiazole derivative that has shown promising results in scientific research. It has been synthesized using different methods and has potential applications in catalysis, biological systems, and drug discovery. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
合成方法
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide can be synthesized using different methods, including the reaction of 2-phenoxypropionyl chloride with 4-methyl-2-aminothiazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-methyl-2-aminothiazole with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes that have shown promising results in catalysis and biological applications. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has also been used as a starting material in the synthesis of other compounds with potential applications in drug discovery.
属性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-18-13(14-9)15-12(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16) |
InChI 键 |
GMGZJIGJTRFEKM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2 |
规范 SMILES |
CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)